



# A Technical Guide to the Thermodynamic Properties of 2,3-Dimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key thermodynamic and physical properties of **2,3-Dimethylbutanal** (C<sub>6</sub>H<sub>12</sub>O). It includes critically evaluated data presented in tabular format for clarity and ease of comparison. Furthermore, it outlines the standard experimental methodologies employed for the determination of these properties. This guide is intended to serve as a foundational resource for professionals requiring precise data on this compound for research, process design, and development applications.

#### Introduction

**2,3-Dimethylbutanal**, also known as 2,3-dimethylbutyraldehyde, is an organic compound with the molecular formula C<sub>6</sub>H<sub>12</sub>O.[1][2] As an aldehyde, it contains a carbonyl group (-CHO) which imparts polarity to the molecule. This polarity results in dipole-dipole interactions between molecules, giving aldehydes and ketones higher boiling points than non-polar alkanes of similar molar mass, but lower boiling points than corresponding alcohols, which exhibit strong hydrogen bonding.[3][4][5] The oxygen atom in the carbonyl group can also act as a hydrogen bond acceptor, allowing smaller aldehydes like **2,3-Dimethylbutanal** to be soluble in water.[3]

Accurate thermodynamic data is crucial for a wide range of applications, from chemical reaction modeling and process simulation in industrial settings to understanding intermolecular interactions in more complex systems. This guide consolidates available physical and thermodynamic data for **2,3-Dimethylbutanal**.



# **Physical and Thermodynamic Properties**

The following tables summarize the key physical and thermodynamic properties of **2,3- Dimethylbutanal**. Data has been aggregated from critically evaluated sources to ensure reliability.

Table 1: General and Physical Properties of 2,3-Dimethylbutanal

| Property                | Value                            | Units             | Conditions    | Source |
|-------------------------|----------------------------------|-------------------|---------------|--------|
| Molecular<br>Formula    | C <sub>6</sub> H <sub>12</sub> O | -                 | -             | [1][6] |
| Molar Mass              | 100.161                          | g/mol             | -             | [1][2] |
| Normal Boiling<br>Point | 110.8                            | °C                | at 760 mmHg   | [6]    |
| Density                 | 0.797                            | g/cm <sup>3</sup> | Not Specified | [6]    |
| Vapor Pressure          | 23.3                             | mmHg              | at 25 °C      | [6]    |
| Flash Point             | 18.3                             | °C                | -             | [6]    |
| Refractive Index        | 1.392                            | -                 | Not Specified | [6]    |

Table 2: Critically Evaluated Thermodynamic Data Ranges from NIST/TRC[1]



| Property Data Collection          | Phase                          | Temperature/Pressure<br>Range |
|-----------------------------------|--------------------------------|-------------------------------|
| Enthalpy of Formation             | Gas, Liquid                    | Standard Conditions           |
| Enthalpy                          | Ideal Gas                      | 200 K to 1000 K               |
| Enthalpy                          | Liquid in equilibrium with Gas | 250 K to 570 K                |
| Entropy                           | Ideal Gas                      | 200 K to 1000 K               |
| Entropy                           | Liquid in equilibrium with Gas | 250 K to 570 K                |
| Heat Capacity (Constant Pressure) | Ideal Gas                      | 200 K to 1000 K               |
| Enthalpy of Vaporization          | Liquid to Gas                  | 255 K to 582 K                |
| Vapor Pressure                    | Liquid in equilibrium with Gas | -                             |
| Density                           | Liquid in equilibrium with Gas | 180 K to 582 K                |
| Critical Temperature              | Liquid and Gas                 | -                             |
| Critical Pressure                 | Liquid and Gas                 | -                             |

Note: The NIST/TRC Web Thermo Tables provide extensive datasets and equations for calculating property values as a function of temperature. For specific data points, direct consultation of the database is recommended.[1]

# **Experimental Protocols for Property Determination**

The determination of thermodynamic properties requires precise and standardized experimental methodologies. While specific protocols for **2,3-Dimethylbutanal** are not detailed in readily available literature, the following represents the standard and widely accepted techniques used for aldehydes and similar organic compounds.

## **Enthalpy of Formation (Combustion Calorimetry)**

The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion ( $\Delta cH^{\circ}$ ) using a bomb calorimeter.



- Sample Preparation: A precisely weighed sample of high-purity **2,3-Dimethylbutanal** is placed in a crucible within a constant-volume combustion vessel (the "bomb").
- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm). A small, known amount of water is often added to ensure the final products are in their standard states.
- Ignition & Measurement: The sample is ignited via an electrical fuse. The entire bomb is submerged in a known mass of water in a thermally insulated container (calorimeter). The temperature change (ΔT) of the water is meticulously recorded with a high-precision thermometer.
- Calibration: The heat capacity of the calorimeter system (Ccal) is determined separately by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- Calculation: The heat released by the combustion reaction is calculated (q = Ccal \* ΔT). This value is then corrected for the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from trace nitrogen) to find the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn(gas)RT. Finally, the standard enthalpy of formation is determined using Hess's Law, by subtracting the enthalpies of formation of the products (CO<sub>2</sub> and H<sub>2</sub>O) from the measured enthalpy of combustion.

### Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is measured as a function of temperature to determine the volatility of a substance and to calculate its enthalpy of vaporization ( $\Delta$ vapH).

- Static Method (Isoteniscope):
  - A sample of the liquid is placed in a specialized flask (isoteniscope) connected to a manometer.
  - The sample is cooled and any dissolved gases are removed under vacuum.

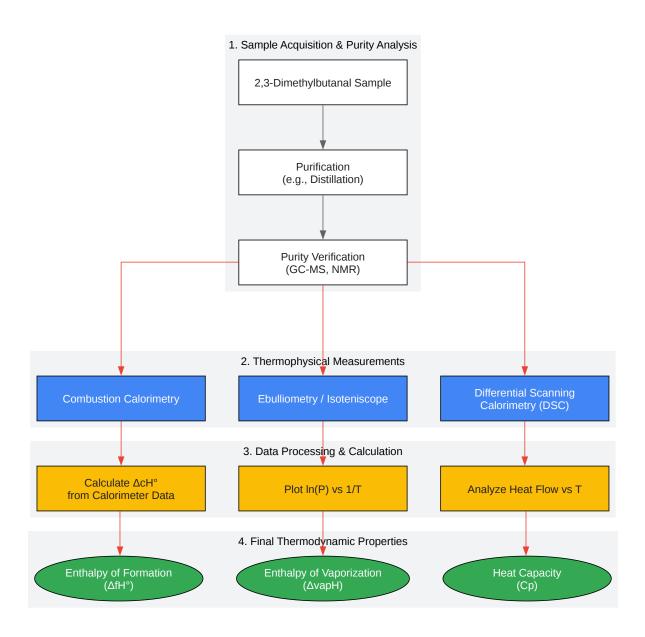


- The apparatus is immersed in a constant-temperature bath. The pressure is adjusted externally until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the external pressure matches the vapor pressure of the sample at that temperature.
- Measurements are repeated at various temperatures.
- Dynamic Method (Ebulliometry):
  - This method involves measuring the boiling temperature of the liquid at a precisely controlled pressure.
  - A specialized apparatus (ebulliometer) is used, which ensures that the boiling liquid is in equilibrium with its vapor.
  - The boiling points are measured at various pressures, controlled by a manostat.
- Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is derived from the
  vapor pressure data using the Clausius-Clapeyron equation. By plotting ln(P) versus 1/T, a
  straight line is obtained, and the slope is equal to -ΔvapH/R, where R is the ideal gas
  constant.

# Visualization of Experimental Workflow

While complex biological signaling pathways are not relevant to a simple organic molecule like **2,3-Dimethylbutanal**, the logical workflow for the experimental determination of its core thermodynamic properties can be visualized.





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Caption: Workflow for determining thermodynamic properties of **2,3-Dimethylbutanal**.



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- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 2,3-Dimethylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049577#thermodynamic-properties-of-2-3-dimethylbutanal]

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